RAG-1 protein - 128559-51-3

RAG-1 protein

Catalog Number: EVT-1520501
CAS Number: 128559-51-3
Molecular Formula: C9H11I
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RAG1 protein, or recombination activating gene 1 protein, is a crucial component in the adaptive immune system, specifically involved in V(D)J recombination. This process is essential for the generation of diverse antibodies and T-cell receptors, enabling the immune system to recognize a vast array of antigens. RAG1 operates in conjunction with RAG2, forming a complex that introduces site-specific double-strand breaks in DNA, facilitating the rearrangement of immunoglobulin and T-cell receptor genes.

Source and Classification

RAG1 is encoded by the RAG1 gene located on chromosome 11 in humans. It belongs to a class of proteins known as nucleases, which are enzymes that cleave the phosphodiester bonds within nucleic acids. The protein is highly conserved across species, indicating its fundamental role in immune function and genetic diversity.

Synthesis Analysis

Methods

The synthesis of RAG1 involves standard eukaryotic transcription and translation processes. The gene is transcribed into messenger RNA, which is then translated into the RAG1 polypeptide.

Technical Details

The full-length RAG1 protein consists of 1040 amino acids. The protein can be divided into several functional domains:

  • N-terminal region: Contributes to protein stability and nuclear trafficking.
  • Core domain: Contains the essential catalytic residues necessary for DNA binding and cleavage.
  • C-terminal tail: Modulates the activity of RAG1.

Recent studies have utilized site-directed mutagenesis to identify critical residues within these domains that affect RAG1's catalytic activity and interaction with RAG2 .

Molecular Structure Analysis

Structure

RAG1 has a complex three-dimensional structure characterized by multiple domains that facilitate its function. The core domain (amino acids 384–1008) is essential for binding to recombination signal sequences (RSS) and executing DNA cleavage. Structural studies have indicated that RAG1 forms a homodimer, which enhances its DNA-binding affinity and catalytic efficiency .

Data

Crystallographic studies have provided insights into the spatial arrangement of critical catalytic residues, revealing how metal ions coordinate with acidic amino acids during the cleavage process .

Chemical Reactions Analysis

Reactions

RAG1 catalyzes two key reactions during V(D)J recombination:

  1. Nicking: Introduction of single-strand breaks at specific sites adjacent to RSS.
  2. Hairpin formation: Subsequent joining of free ends after strand cleavage.

Technical Details

The reaction mechanism involves coordination with divalent metal ions, such as magnesium or manganese, which are crucial for the hydrolysis of phosphodiester bonds . Mutational analyses have identified specific residues necessary for these catalytic activities, underscoring the importance of precise molecular interactions .

Mechanism of Action

Process

The action mechanism of RAG1 begins with its binding to RSS, facilitated by conformational changes induced by interactions with RAG2 and other cofactors. This binding brings two RSS elements into proximity, allowing for synapsis and subsequent cleavage .

Data

Experimental data indicate that mutations in specific regions of RAG1 can significantly impair its ability to carry out V(D)J recombination, highlighting the importance of structural integrity for function .

Physical and Chemical Properties Analysis

Physical Properties

RAG1 is a soluble protein found predominantly in the nucleus of lymphocytes. Its stability is influenced by post-translational modifications such as ubiquitination, which regulate its levels and activity within cells .

Chemical Properties

RAG1 exhibits nuclease activity dependent on metal ion cofactors, primarily functioning as a site-specific endonuclease. The pH optimum for its activity typically falls within physiological ranges (pH 7-8), aligning with cellular conditions during lymphocyte development.

Applications

Scientific Uses

RAG1 has significant implications in both basic research and clinical applications:

  • Immunology Research: Understanding RAG1 function aids in elucidating mechanisms behind immune diversity and lymphocyte development.
  • Gene Therapy: Insights into RAG-mediated recombination can inform strategies for targeted gene editing.
  • Disease Models: Mutations in RAG1 are linked to severe combined immunodeficiency; thus, studying this protein can provide insights into genetic disorders affecting immune function.
Structural Biology of RAG-1 Protein

Domain Architecture and Functional Motifs

The RAG-1 protein (Recombination-Activating Gene 1) is a multidomain enzyme essential for V(D)J recombination in adaptive immunity. Its domain organization includes:

  • Nonamer-Binding Domain (NBD; residues 389–464): Forms a symmetrical homodimer that binds two DNA molecules in an anti-parallel configuration. Each monomer comprises three α-helices (H1a, H1b, H2, H3), with H2 and H3 creating a 4-helix bundle dimer interface. The NBD specifically recognizes the RSS nonamer motif (5′-ACAAAAACC) through base-specific contacts [1] [2].
  • Dimerization and DNA Binding Domain (DDBD; residues 528–760): Facilitates RSS heptamer interactions and RAG2 binding. Connected to the NBD via a flexible linker [2] [4].
  • Catalytic RNase H Domain (RNH; residues 761–980): Houses the DDE catalytic triad (D600, D708, E962), which coordinates divalent metal ions for phosphodiester bond hydrolysis during DNA cleavage. Adopts an RNase H fold characteristic of transposase superfamily members [2] [5] [10].
  • Zinc-Binding Motifs: Core RAG-1 contains two zinc-binding regions: ZnA (zinc dimerization domain, residues 265-380) supports homodimerization and possesses E3 ubiquitin ligase activity, while ZnB (residues 727-730, 937-942) stabilizes the catalytic core [4] [7] [10].

Table 1: Structural Domains of Core RAG-1

DomainResidues (Mouse)Key Structural FeaturesPrimary Functions
Nonamer-Binding Domain (NBD)389–464Symmetrical homodimer; 3 α-helices per monomerRSS nonamer recognition; DNA synapsis
Dimerization & DNA Binding Domain (DDBD)528–760Flexible linker to NBD; helical subdomainsRSS heptamer binding; RAG2 interaction
Catalytic RNase H Domain (RNH)761–980RNase H fold; central β-sheetDDE active site (D600, D708, E962); DNA cleavage
Zinc-Binding Motif 1 (ZnA)265–380RING and C2H2 zinc fingersHomodimerization; E3 ubiquitin ligase activity
Zinc-Binding Motif 2 (ZnB)727–730; 937–942Single zinc ion coordination siteStructural integrity of catalytic core

Three-Dimensional Cryo-EM and X-Ray Crystallographic Insights

High-resolution structural techniques have elucidated RAG-1’s mechanism:

  • X-Ray Crystallography of NBD-DNA Complex (2.4 Å): Revealed an intertwined dimer synapsing two nonamer-containing DNA duplexes. Each monomer contacts both DNA molecules via cis (GGRPR motif/H1a) and trans (H2-H3 loop) interactions, burying ~1,900 Ų of surface area per monomer. The DNA remains in B-form conformation with minimal distortion [1].
  • Cryo-EM of RAG1/2 Heterotetramer (3.2 Å): Showed a Y-shaped architecture (125 Å × 150 Å × 90 Å) with two RAG1-RAG2 heterodimers forming the arms. The NBD adopts a domain-swapped, intertwined dimer, while the catalytic RNH domains are separated by ~45 Å. RAG2 forms a six-bladed β-propeller at each arm tip, contacting RAG1 near the DDE active site [2].
  • Cryo-EM of Strand-Transfer Complex (3.1 Å): Captured RAG’s transposase-like activity, showing target DNA kinked >80° at two sites 3 bp apart. RAG2 enforces this distortion, attenuating transposition and promoting disintegration (reversal) of the intermediate [5].

Table 2: Key Structural Studies of RAG-1 Complexes

Complex TypeTechniqueResolutionKey InsightsPDB/EMDB Code
NBD-Nonamer DNA ComplexX-ray crystallography2.4 ÅDimer-mediated DNA synapsis; B-form DNA; cis/trans contactsNot specified
RAG1/2-Signal End Complex (SEC)Cryo-EM3.2 ÅY-shaped heterotetramer; RAG2 β-propeller at arm tips; catalytic site separation6OES (similar)
Strand-Transfer Complex (STC)Cryo-EM3.1 ÅTarget DNA kinking (>80°); RAG2-enforced distortion; disintegration competence6OET

Core vs. Non-Core Regions: Functional Implications

The "core" RAG-1 (residues 384–1008) retains catalytic activity in vitro, but the N-terminal non-core region (residues 1–383) critically regulates genomic targeting and recombination fidelity:

  • Non-Core Functions:
  • Nuclear Localization: Residues 1–215 mediate nuclear import via interactions with importin-α [7].
  • Chromatin Targeting: The central non-core domain (CND, residues 87–217) binds double-stranded DNA non-specifically, facilitating RSS scanning [7].
  • Ubiquitin Ligase Activity: The RING domain (residues 265–380) autoubiquitinates and modifies histones (e.g., H3), potentially modulating chromatin accessibility [7] [10].
  • Degradation Regulation: Residues 1–215 interact with DCAF1 (CRL4 E3 ligase adaptor), targeting RAG-1 for proteasomal degradation [9].
  • Pathological Consequences of Non-Core Deletion:
  • In BCR-ABL1+ B-ALL mouse models, core RAG-1 (lacking residues 1–383) accelerated leukemia onset and increased off-target V(D)J recombination frequency by 3.7-fold. Genomic instability stemmed from reduced RAG cleavage accuracy and smaller recombinant junction sizes, enabling cryptic RSS cleavage [3] [6] [9].
  • Core RAG-1 exhibits indiscriminate genome binding compared to full-length protein, increasing translocation risk [9] [10].

Comparative Structural Analysis with Transib Transposases

RAG-1’s evolutionary origin is linked to ancient Transib transposases:

  • Catalytic Core Conservation: The RNH domain of RAG-1 shares the RNase H fold and DDE catalytic triad with Transib transposases (e.g., Hydra magnipapillata Transib). Both cleave DNA via a conserved transesterification mechanism [5] [10].
  • Structural Divergence:
  • Domain Insertions: RAG-1 acquired the NBD and DDBD, enabling sequence-specific RSS recognition. Transib lacks analogous domains and cleaves terminal inverted repeats nonspecifically.
  • RAG2 Dependence: Transib functions as a single-subunit transposase, while RAG-1 requires RAG2 for efficient DNA cleavage and synapsis. RAG2’s β-propeller domain enforces DNA kinking in the strand-transfer complex, suppressing transposition by promoting disintegration—a feature absent in Transib [5] [10].
  • Zinc Coordination: RAG-1 incorporates multiple zinc-binding motifs (ZnA, ZnB) for dimerization and structural integrity, whereas Transib relies on simpler metal coordination [4] [5].
  • Functional Differentiation: Unlike Transib, RAG-1 evolved mechanisms to limit transposition:
  • The RAG post-cleavage complex retains signal ends, directing repair to classical NHEJ.
  • RAG2 enforces target DNA distortions that favor disintegration over stable integration [5] [10].

Table 3: RAG-1 vs. Transib Transposase Structural Features

FeatureRAG-1Transib TransposaseFunctional Implication
Catalytic DomainRNase H fold (DDE triad)RNase H fold (DDE triad)Shared DNA cleavage mechanism
DNA SpecificityRSS (nonamer/heptamer) via NBD/DDBDTerminal inverted repeats (non-specific)RAG-1 enables adaptive immunity
Cofactor RequirementRAG2 (essential for activity & fidelity)NoneRAG2 enforces 12/23 rule & suppresses transposition
Zinc CoordinationMultiple motifs (ZnA, ZnB)Minimal or noneRAG-1 structural complexity supports regulation
Target DNA ConformationKinked (>80°) at non-integration sitesKinked at integration sitesRAG-1 disfavors stable transposition
Post-Cleavage ComplexRetains ends; channels repair to cNHEJReleases ends for transpositionRAG-1 minimizes genomic instability

ConclusionThe structural biology of RAG-1 reveals a sophisticated adaptation of an ancient transposase scaffold. Its acquisition of specialized domains (NBD, DDBD), zinc-coordination motifs, and dependence on RAG2 enabled sequence-specific DNA cleavage for V(D)J recombination while suppressing ancestral transposition activity. The non-core region acts as a critical regulatory module, ensuring nuclear targeting, chromatin-appropriate activity, and degradation—functions whose loss directly contributes to genomic instability and oncogenesis. High-resolution structures continue to clarify how RAG-1’s architecture enforces the 12/23 rule and prevents aberrant recombination [1] [2] [5].

Properties

CAS Number

128559-51-3

Product Name

RAG-1 protein

Molecular Formula

C9H11I

Synonyms

RAG-1 protein

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